REACTION_SMILES
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[C:18]([CH2:19][OH:20])(=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26].[CH3:1][O:2][C:3](=[O:4])[NH:5][c:6]1[n:7][c:8]2[c:9]([n:10]1[C:11](=[O:12])[OH:13])[cH:14][cH:15][cH:16][cH:17]2.[c:27]1([CH3:28])[cH:29][cH:30][c:31]([S:32]([OH:33])(=[O:34])=[O:35])[cH:36][cH:37]1.[cH:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1>>[C:18]([CH2:19][OH:20])(=[O:21])[OH:22].[CH3:1][O:2][C:3](=[O:4])[NH:5][c:6]1[n:7][c:8]2[c:9]([n:10]1[C:11](=[O:12])[OH:13])[cH:14][cH:15][cH:16][cH:17]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CO
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Name
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COC(=O)Nc1nc2ccccc2n1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Nc1nc2ccccc2n1C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)CO
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Name
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Type
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product
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Smiles
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COC(=O)Nc1nc2ccccc2n1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |